molecular formula C17H25N3O2 B1460101 Vildagliptin Impurity E CAS No. 1789703-37-2

Vildagliptin Impurity E

Cat. No.: B1460101
CAS No.: 1789703-37-2
M. Wt: 303.4 g/mol
InChI Key: ZZYCWDSBZNHPIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vildagliptin Impurity E, chemically identified as (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile, is a process-related impurity formed during the synthesis of the antidiabetic drug vildagliptin . It arises during the purification of crude vildagliptin using ethyl methyl ketone and is unstable in aqueous environments, decomposing into a stable degradation product, Impurity F .

Preparation Methods

The synthesis of Vildagliptin and its impurities, including Vildagliptin Impurity E, involves several steps. The primary synthetic route for Vildagliptin uses L-prolinamide and 3-aminoadamantanol as starting materials . The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to facilitate the formation of the desired product and its impurities. Industrial production methods often employ high-performance liquid chromatography to separate and purify the final product from its impurities .

Chemical Reactions Analysis

Vildagliptin Impurity E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may lead to the formation of hydroxylated derivatives, while substitution reactions can result in the replacement of functional groups .

Scientific Research Applications

Identification and Characterization

  • Isolation Techniques :
    • High-Performance Liquid Chromatography (HPLC) has been employed to detect Vildagliptin Impurity E in various laboratory batches, with concentrations typically ranging from 0.01% to 0.06% .
    • The impurity has been shown to be unstable in aqueous diluents, leading to the formation of a more stable degradation product identified as Impurity F .
  • Analytical Methods :
    • Techniques such as LC/ESI-MS (Liquid Chromatography/Electrospray Ionization Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy were utilized for detailed structural elucidation .

Stability Studies

Research indicates that this compound undergoes degradation under specific conditions, which can affect its stability in pharmaceutical formulations. Forced degradation studies revealed that the presence of excipients could influence the degradation rates and profiles of Vildagliptin and its impurities .

Implications for Pharmaceutical Development

  • Quality Control :
    • The identification and quantification of impurities like this compound are critical for ensuring the quality and safety of pharmaceutical products. Regulatory guidelines necessitate that impurities exceeding 0.1% be thoroughly characterized .
  • Toxicological Assessment :
    • Understanding the behavior of impurities is vital for toxicological evaluations. The presence of potent impurities may raise safety concerns, necessitating further investigation into their pharmacological effects and acceptable limits in drug formulations .

Case Studies

Several studies have documented the behavior of this compound in different scenarios:

  • Degradation Pathways : In one study, researchers observed that this compound could degrade into a stable form under certain conditions, highlighting the need for rigorous stability testing in drug development .
  • Impact on Drug Formulation : Another study indicated that the interaction between Vildagliptin and various excipients could alter the degradation profile of both the active ingredient and its impurities, suggesting a complex interplay that must be considered during formulation development .

Mechanism of Action

As an impurity, Vildagliptin Impurity E does not have a specific mechanism of action like the parent compound, Vildagliptin. understanding its formation and behavior during the synthesis of Vildagliptin is essential to ensure the drug’s overall quality. The presence of impurities can affect the stability and efficacy of the drug, making it crucial to control and minimize their levels .

Comparison with Similar Compounds

Formation Pathway :

  • Generated during the reaction of intermediates in the synthesis process, particularly under conditions involving solvents like ethyl methyl ketone .
  • Degrades in diluents (e.g., water-acetonitrile mixtures), leading to Impurity F through hydrolysis or rearrangement .

Identification and Characterization :

  • Structural elucidation was achieved via LC/ESI-MS<sup>n</sup> and validated using nuclear magnetic resonance (NMR) spectroscopy .
  • Analytical methods, including reverse-phase HPLC, are employed for quantification, with a detection limit of 0.01–0.06% in laboratory batches .

Regulatory Status :

  • Recognized in pharmacopeial standards; reference materials are supplied by vendors like SynZeal for quality control .

Comparison with Similar Compounds

Vildagliptin Impurity E is compared below with structurally and functionally related impurities, including process-related by-products, degradation impurities, and analogs from other gliptins.

Structural Comparison

Impurity Chemical Structure/Key Features Formation Pathway Stability
Impurity E (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile Synthesis (purification step) Unstable in aqueous media; degrades to Impurity F
Impurity B (Amide Impurity) Adamantane-containing amide by-product Process-related synthesis intermediate Stable under standard conditions
Dimer Impurity (2S,2S′)-1,1′[[3-hydroxytricyclo[3.3.1.1.3,7]dec-1-yl)imino]bis(1-oxo2,1-ethanediyl]bis[2-pyrrolidinecarbonitrile] Reaction of excess reagents during synthesis Stable; controlled via process optimization
Di-hydroxyl Impurity Adamantane-1,3-diol Hydrolysis of adamantane intermediates Stable
Sitagliptin Impurity V2 Not fully characterized (synthesis-related) Synthesis of sitagliptin Associated with cytotoxicity at 10 μM

Analytical Methods

Technique Application Resolution Achieved
UHPLC-DAD-MS Separates Impurity E, F, and other degradants Baseline separation for 6+ impurities
Chiral HPLC (Lux-Cellulose-2) Simultaneous chiral-achiral separation of enantiomeric impurities and degradants 0.1% detection limit for enantiomers
LC/ESI-MS<sup>n</sup> Structural confirmation of Impurity E and its degradation pathway High specificity for MS/MS fragmentation

Stability and Degradation Pathways

  • Impurity E : Degrades rapidly in aqueous diluents, forming Impurity F .
  • Dimer Impurity : Requires harsh conditions (e.g., high temperature) for decomposition .

Regulatory and Pharmacopeial Status

Impurity Pharmacopeial Recognition Reference Standard Availability
Impurity E Included in USP/EP monographs Available (e.g., SynZeal SZ-V008002)
Impurity B Recognized in ICH guidelines; patient-centric limits Custom synthesis for QC
Sitagliptin Impurity V2 Not pharmacopeial; requires in-house validation Limited commercial availability

Key Research Findings

Metabolism-Driven Specifications : For Impurity B, metabolite data (e.g., fecal excretion linked to metabolism) justified raising the specification limit to ≤0.5% instead of the default ≤0.1% . This approach could theoretically apply to Impurity E if metabolic studies confirm safety .

Analytical Advancements : Polysaccharide-based chiral columns (e.g., Lux-Cellulose-2) enable simultaneous detection of enantiomeric impurities and achiral degradants, critical for controlling Impurity E and its derivatives .

Biological Activity

Vildagliptin, a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, is primarily used in the management of type 2 diabetes mellitus. Among its various impurities, Vildagliptin Impurity E has garnered attention due to its potential biological activities and implications for drug safety and efficacy. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Identification

This compound is identified as (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile. It was characterized using advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The impurity was found to be present in laboratory batches of Vildagliptin at concentrations ranging from 0.01% to 0.06% .

DPP-4 Inhibition

Vildagliptin is known for its selective inhibition of DPP-4, which plays a crucial role in glucose metabolism. The biological activity of this compound in this context remains less understood; however, its structural similarity suggests potential interaction with the DPP-4 enzyme. In vitro studies indicate that Vildagliptin has an IC50 value of approximately 3 nM for human DPP-4 . Given that Impurity E is structurally related, it may exhibit similar albeit weaker inhibitory effects.

Clinical Comparisons with Other Antidiabetic Drugs

Recent studies have compared the effectiveness and safety profiles of Vildagliptin with other antidiabetic agents such as Acarbose. Notably, while both drugs demonstrated effective glycemic control, Vildagliptin was associated with fewer gastrointestinal disturbances compared to Acarbose . This distinction underscores the importance of understanding how impurities like Impurity E might influence adverse reactions.

Table 1: Adverse Drug Reactions (ADRs) in Clinical Trials

ADR TypeAcarbose (%)Vildagliptin (%)
Flatulence2516
Hyperacidity10.4120
Gastroparesis16.6624

This table highlights the differing side effect profiles between these medications, suggesting that the presence of impurities could impact tolerability.

Stability and Degradation Studies

Forced degradation studies have shown that Vildagliptin is prone to degradation under various conditions, leading to the formation of multiple impurities including Impurity E . Understanding the stability of these impurities is crucial for assessing their biological impact:

Table 2: Degradation Kinetics of Vildagliptin

Conditionk (s^-1)t0.5 (h)
1M HCl10410^{-4}1.11
1M NaOH10410^{-4}0.62
3% H2O210410^{-4}0.40

These findings indicate that under acidic or oxidative conditions, Vildagliptin degrades rapidly, potentially increasing the concentration of impurities like Impurity E.

Q & A

Basic Research Questions

Q. What synthetic pathways are commonly employed to generate Vildagliptin impurities, and how are their structural identities rigorously confirmed?

  • Methodological Answer : Impurities such as Vildagliptin Impurity A, B, and C are synthesized via controlled reactions starting from the parent drug. For example:

  • Impurity A : Generated via ring-closure reactions of Vildagliptin under specific thermal conditions .
  • Impurity B : Produced by hydrolytic cleavage of Impurity A, involving acidic or alkaline hydrolysis to yield amide derivatives .
    Structural confirmation relies on LC-MS for molecular weight determination and 1H/13C-NMR for detailed bond connectivity and stereochemical analysis. Purity (>97%) is validated using HPLC with UV detection .

Q. Which analytical techniques are recommended for assessing the purity of Vildagliptin impurities, and what purity thresholds are considered acceptable for research-grade standards?

  • Methodological Answer :

  • Primary Techniques : Reverse-phase HPLC with gradient elution (e.g., C18 columns, acetonitrile/water mobile phase) is standard for quantifying impurities .
  • Advanced Techniques : For trace-level analysis, LC-MS/MS or GC-MS/MS is employed, particularly for genotoxic impurities requiring sensitivity <1 ppm .
  • Acceptable Thresholds : Research-grade impurities require ≥97% purity (HPLC-UV), while clinical standards may demand ≥99% with orthogonal validation (e.g., NMR, HRMS) .

Advanced Research Questions

Q. How can pharmacokinetic modeling and literature meta-analyses establish safe exposure thresholds for Vildagliptin impurities in formulations?

  • Methodological Answer :

  • Human Equivalent Dose (HED) : Calculated using HED = NOAEL / Km_human, where Km_human (6.2) adjusts for interspecies differences .
  • Maximum Tolerated Concentration (MTC) : Derived from in vivo toxicity data using the Weidolf method, correlating impurity levels with clinical safety margins .
  • Case Study : Impurity B (amide impurity) was deemed non-mutagenic at <0.15% daily exposure, validated via pooled clinical trial data (n=10,000+ patients) .

Q. What advanced methodologies resolve structural ambiguities in Vildagliptin impurities when traditional spectroscopic data are inconclusive?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Resolves exact mass discrepancies (e.g., distinguishing isobaric isomers) .
  • 2D-NMR Techniques : COSY and HSQC elucidate complex spin systems in adamantane-containing impurities (e.g., Impurity 35) .
  • Synchrotron XRD : Used for crystalline impurities to confirm stereochemistry when NMR data are ambiguous .

Q. How do variations in reaction conditions during impurity synthesis influence the formation of isomeric byproducts?

  • Methodological Answer :

  • Temperature Control : Elevated temperatures (>80°C) during ring-closure reactions favor Impurity A but risk epimerization at chiral centers .
  • pH Sensitivity : Hydrolysis of Impurity A to B requires pH 9–10; deviations yield side products (e.g., ester derivatives) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may promote dimerization in Impurity C synthesis .

Q. Data Contradictions and Resolution

  • Purity Discrepancies : While reports >97% purity via HPLC, highlights the need for LC-MS/MS validation to detect trace isomers. Resolution involves cross-validating results with orthogonal methods .
  • Metabolic Impact : suggests non-mutagenicity for Impurity B, while emphasizes clinical vigilance for impurities in long-term studies. Mitigation requires batch-specific impurity profiling .

Properties

IUPAC Name

2-(3-hydroxy-1-adamantyl)-1-imino-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c18-15-13-2-1-3-19(13)14(21)9-20(15)16-5-11-4-12(6-16)8-17(22,7-11)10-16/h11-13,18,22H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYCWDSBZNHPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=N)N(CC(=O)N2C1)C34CC5CC(C3)CC(C5)(C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

8-(2-Amino-6-methylbenzylamino)-2,3-dimethylimidazo[1,2-a]pyridine
Vildagliptin Impurity E
8-(2-Amino-6-methylbenzylamino)-2,3-dimethylimidazo[1,2-a]pyridine
Vildagliptin Impurity E
8-(2-Amino-6-methylbenzylamino)-2,3-dimethylimidazo[1,2-a]pyridine
Vildagliptin Impurity E
8-(2-Amino-6-methylbenzylamino)-2,3-dimethylimidazo[1,2-a]pyridine
Vildagliptin Impurity E
8-(2-Amino-6-methylbenzylamino)-2,3-dimethylimidazo[1,2-a]pyridine
Vildagliptin Impurity E
8-(2-Amino-6-methylbenzylamino)-2,3-dimethylimidazo[1,2-a]pyridine
Vildagliptin Impurity E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.